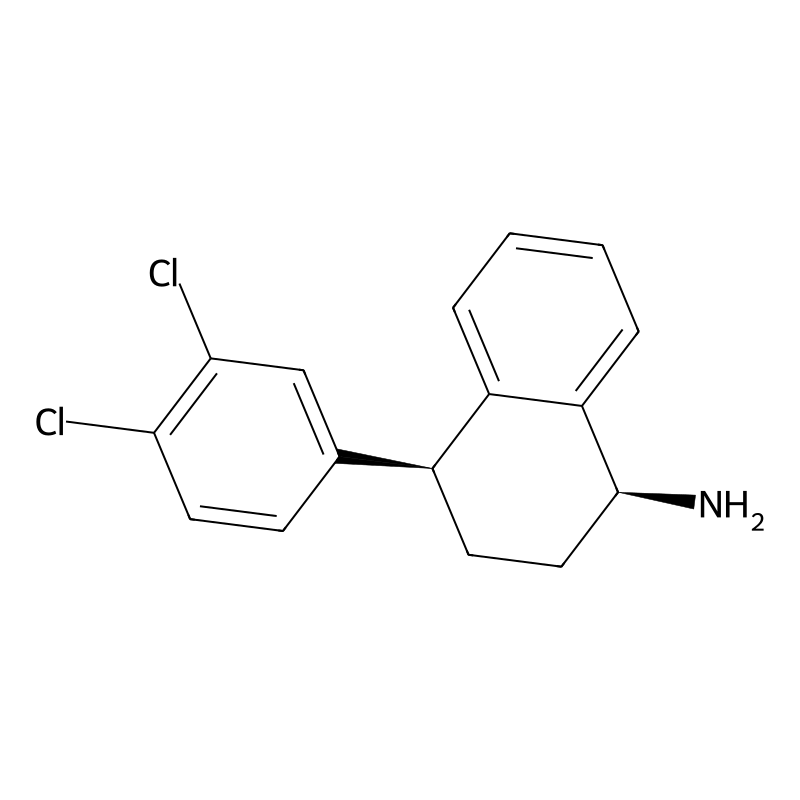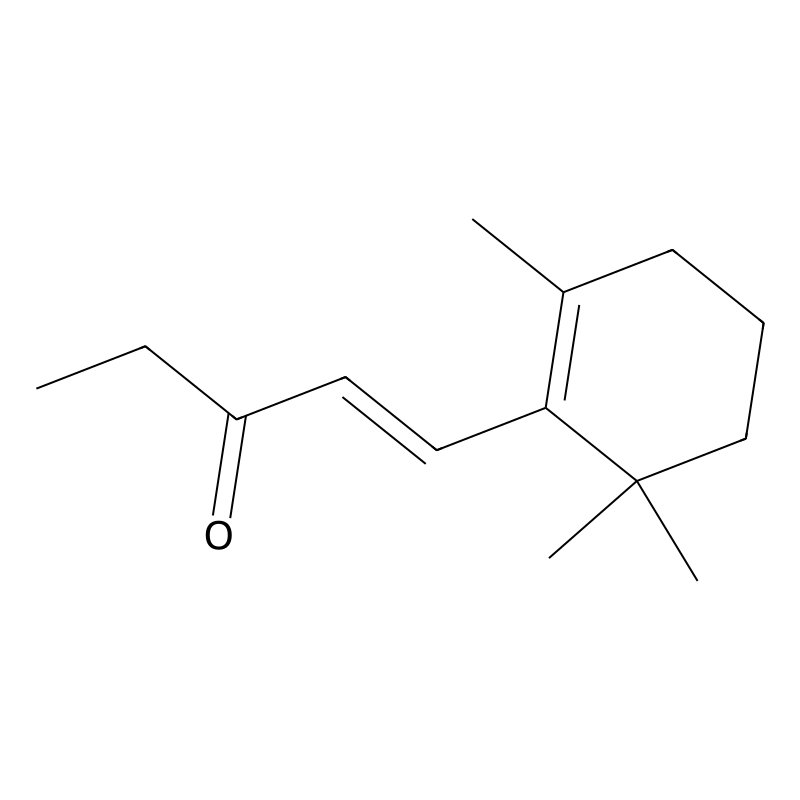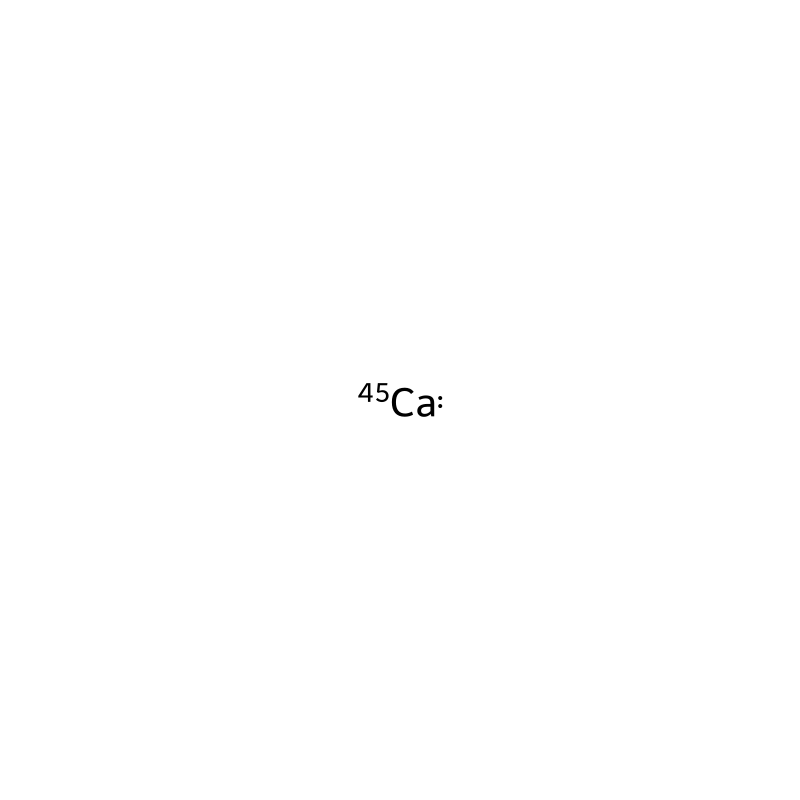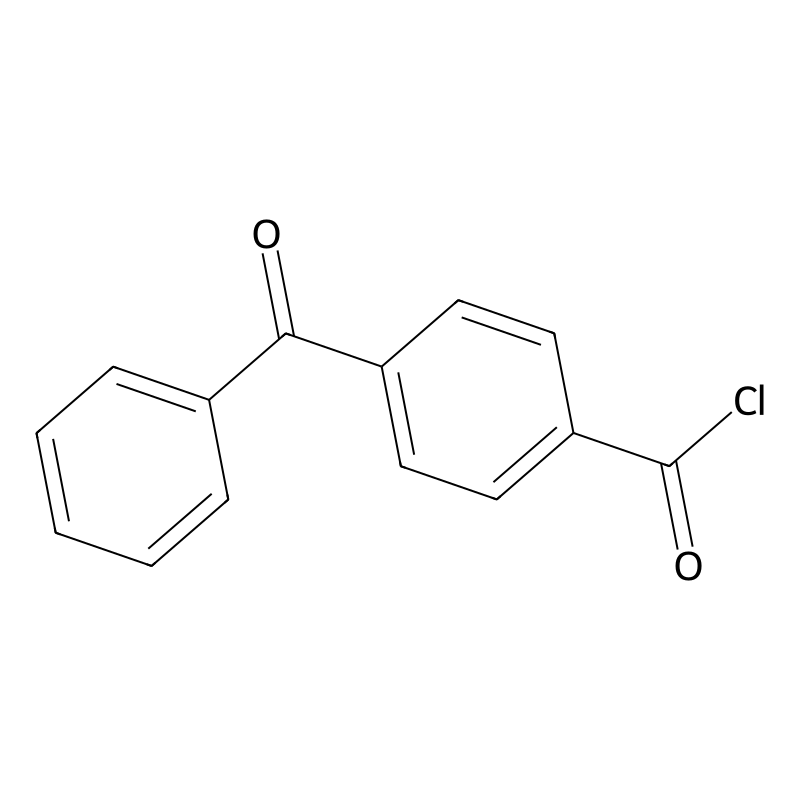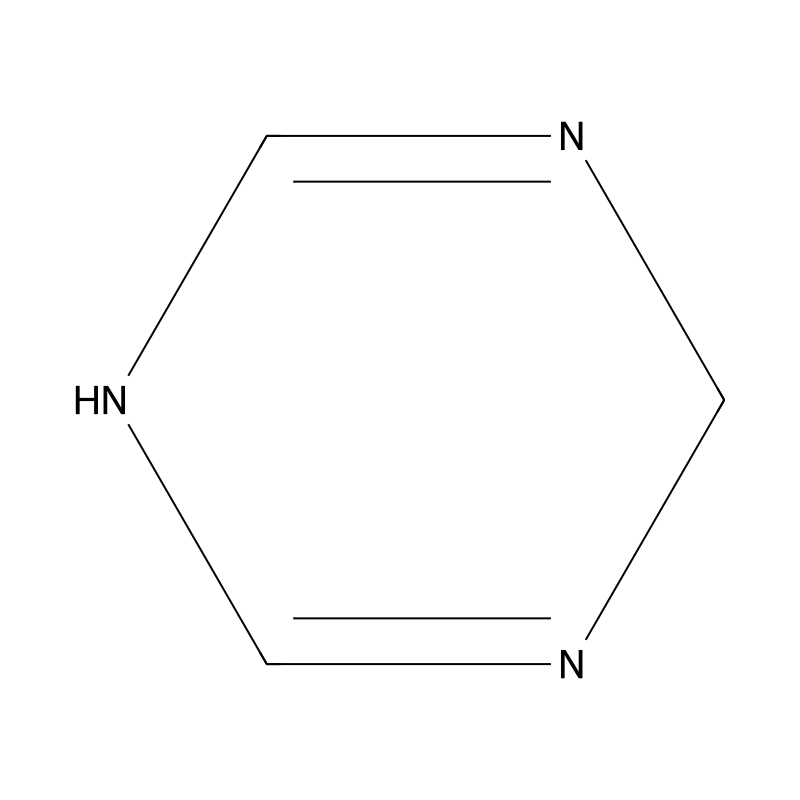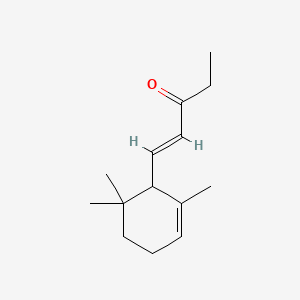PF-1355
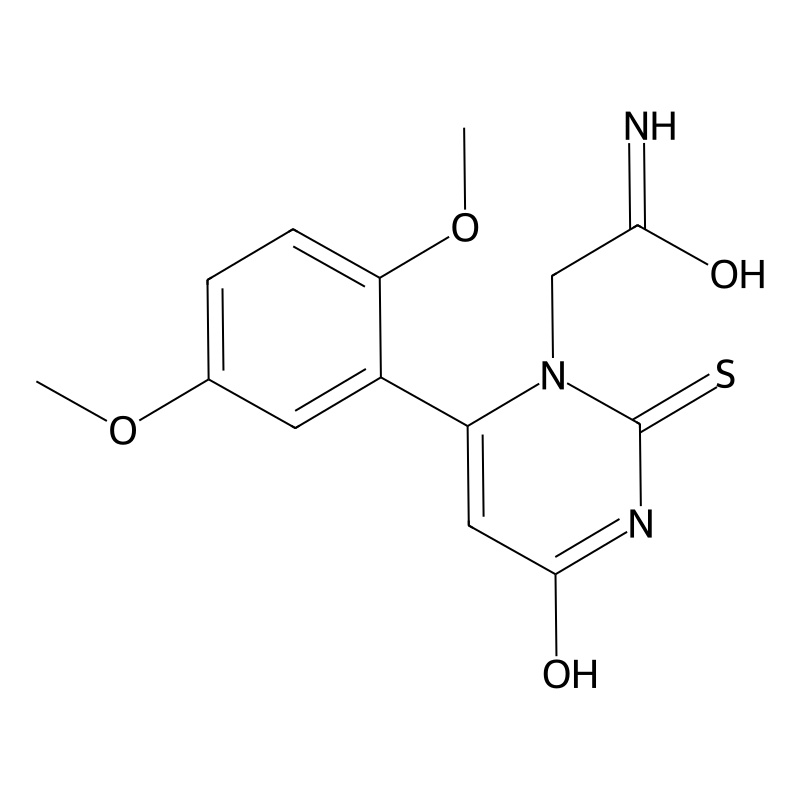
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Application in Biological Imaging
Scientific Field: Chemistry and Biology.
Summary of the Application: This compound is used as a ligand for conjugation with fluorescent Cadmium Selenide/Zinc Sulfide core/shell nanocrystals.
Methods of Application: The compound is synthesized and then attached to highly fluorescent cadmium selenide/zinc sulfide core/shells via a thiol at the end of a linker arm.
Results or Outcomes: The resulting conjugate has a very high affinity for the 5HT 2A serotonin receptor subtype.
PF-1355, also known as PF-06281355, is a novel compound classified as a myeloperoxidase inhibitor. Myeloperoxidase is an enzyme predominantly found in neutrophils that plays a critical role in the immune response by producing reactive oxygen species. PF-1355 is designed to inhibit the enzymatic activity of myeloperoxidase, thereby reducing oxidative stress and inflammation associated with various cardiovascular and inflammatory diseases. Its chemical structure is represented as 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl]acetamide, and it has shown promising results in preclinical studies for its therapeutic potential in myocardial infarction and other conditions influenced by neutrophil activity .
PF-06281355 acts as a selective inhibitor of myeloperoxidase (MPO) []. MPO is an enzyme produced by white blood cells and is involved in the generation of reactive oxygen species (ROS) during inflammation. By inhibiting MPO, PF-06281355 potentially reduces ROS production and may dampen excessive inflammatory responses []. The exact mechanism of inhibition is likely under investigation, but it may involve binding to the enzyme's active site and preventing its interaction with substrates.
- Potential skin and eye irritation due to the presence of amide and thione groups.
- Possible genotoxicity due to the aromatic ring structure needs to be investigated.
PF-1355 functions through a mechanism-based inhibition of myeloperoxidase. The compound interacts with the heme group of the enzyme, leading to irreversible inhibition. This reaction is characterized by time-dependent inhibition, indicating that the binding of PF-1355 to myeloperoxidase alters the enzyme's conformation and activity irreversibly . In vitro studies have demonstrated that PF-1355 effectively inhibits both human and mouse myeloperoxidase, with half-maximal inhibitory concentrations reported at 0.56 μmol/l for human myeloperoxidase and similar efficacy observed in mouse models .
PF-1355 exhibits significant biological activity in reducing inflammation and improving cardiac function. In mouse models of myocardial infarction, oral administration of PF-1355 has been shown to decrease elevated myeloperoxidase activity, reduce neutrophil recruitment, and attenuate vascular edema. These effects contribute to improved ejection fraction and reduced left ventricular mass following myocardial injury . Additionally, studies have suggested that PF-1355 may also play a role in mitigating chemotherapy-induced peripheral neuropathy by targeting neutrophil extracellular traps, which are implicated in microcirculation disturbances during chemotherapy treatment .
The synthesis of PF-1355 involves multiple steps starting from readily available precursors. The process typically includes the formation of the thioxo-dihydropyrimidine core structure followed by functionalization to introduce the dimethoxyphenyl group. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity of the final product. Detailed synthetic routes have been documented in pharmaceutical chemistry literature, emphasizing the importance of careful control over reaction parameters to ensure successful synthesis .
PF-1355 has potential applications primarily in cardiovascular disease management due to its ability to inhibit myeloperoxidase activity. By reducing oxidative stress and inflammation, it may help improve outcomes in conditions such as myocardial infarction and ischemia-reperfusion injury. Additionally, its role in modulating neutrophil function suggests potential applications in treating inflammatory diseases and conditions associated with excessive neutrophil activation, including autoimmune disorders and certain cancer types .
Interaction studies involving PF-1355 have focused on its effects on various biological systems influenced by myeloperoxidase activity. Research indicates that PF-1355 can significantly lower levels of circulating cytokines associated with inflammation and reduce the formation of neutrophil extracellular traps during inflammatory responses. These interactions highlight its potential as a therapeutic agent not only for cardiovascular diseases but also for conditions characterized by chronic inflammation .
Several compounds share structural or functional similarities with PF-1355, particularly those targeting myeloperoxidase or related inflammatory pathways:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Cl-amidine | Myeloperoxidase inhibitor | Reversible inhibition; used in various models |
| AZD5904 | Myeloperoxidase inhibitor | Selective for human myeloperoxidase |
| PF-06282999 | Irreversible myeloperoxidase inhibitor | Derived from similar synthetic pathways |
| CS-6096 | Myeloperoxidase inhibitor | Focused on anti-inflammatory effects |
PF-1355 stands out due to its specific mechanism-based inhibition of myeloperoxidase that leads to irreversible enzyme modification, which may result in prolonged therapeutic effects compared to reversible inhibitors like Cl-amidine . Its unique chemical structure also provides distinct pharmacokinetic properties that enhance its bioavailability and efficacy in preclinical models.
PF-1355, chemically designated as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, represents a sophisticated heterocyclic compound with the molecular formula C₁₄H₁₅N₃O₄S [1] [2]. The compound incorporates a complex structural framework that combines a 2-thiouracil core with a dimethoxyphenyl substituent and an acetamide functional group [3].
The molecular architecture of PF-1355 features a pyrimidine ring system bearing a thioxo group at position 2 and an oxo group at position 4, characteristic of the thiouracil class of compounds [7]. The 2,5-dimethoxyphenyl moiety is attached at position 6 of the pyrimidine ring, while an acetamide group extends from the nitrogen at position 1 [4] [5]. This structural arrangement creates a folded molecular conformation that is critical for the compound's biological activity [13].
The International Union of Pure and Applied Chemistry name for PF-1355 is 6-(2,5-dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide [4]. The compound also carries the synonym PF-06281355 and is catalogued under Chemical Abstracts Service number 1435467-38-1 [1] [2].
Physical and Chemical Properties
PF-1355 exhibits distinctive physicochemical characteristics that define its behavior in various environments and applications. The compound presents as a tan to off-white crystalline solid with a molecular weight of 321.35 daltons [1] [25] [31].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 321.35 g/mol | [1] [2] |
| Physical State | Tan crystalline solid | [1] [25] |
| Purity | ≥98% (typically 98.8%) | [1] [5] |
| Melting Point | Not specifically reported | - |
| Density | 1.43 g/cm³ (predicted) | [31] |
| Ultraviolet Absorption | λmax: 221, 275 nm | [25] |
The solubility profile of PF-1355 demonstrates selective dissolution characteristics across different solvents [25] [31]. The compound exhibits good solubility in dimethyl sulfoxide at approximately 50-55 mg/mL (155.59-171.15 millimolar), requiring ultrasonic assistance for complete dissolution [1] [25] [31]. In ethanol, PF-1355 shows moderate solubility at approximately 5 mg/mL [25]. The compound demonstrates limited aqueous solubility, with approximately 0.5 mg/mL achievable in a 1:1 solution of dimethyl formamide and phosphate-buffered saline [25].
Storage stability studies indicate that PF-1355 maintains chemical integrity when stored as a powder at -20°C for up to 3 years, while solutions remain stable at -80°C for 1 year [25] [31]. The compound requires protection from light and moisture during storage to prevent degradation [25].
2-Thiouracil Mechanism-Based Structural Features
The structural foundation of PF-1355 is built upon the 2-thiouracil pharmacophore, which confers its mechanism-based inhibitory properties against myeloperoxidase [7] [13]. The thiouracil moiety functions as a suicide substrate that undergoes irreversible covalent modification upon interaction with the target enzyme [13].
The 2-thioxo group at position 2 of the pyrimidine ring serves as the critical reactive center for mechanism-based inhibition [7]. This sulfur-containing functional group can undergo single-electron oxidation by myeloperoxidase compound I to generate a highly reactive thiyl radical intermediate [10]. The formation of this thiyl radical enables rapid and irreversible covalent bond formation with the enzyme active site, resulting in permanent inactivation [10] [13].
Crystallographic analysis of related thiouracil derivatives bound to myeloperoxidase reveals that the thiouracil core binds at the entrance of the narrow distal heme cavity [20]. The thioxanthine plane positions nearly coplanar with the D pyrrole ring of the heme, with hydrogen bonding interactions occurring between the thiouracil moiety and the heme carboxylate group as well as the side chain of Arginine 239 [20].
The 4-oxo functionality complements the 2-thioxo group by contributing to the overall electron-withdrawing character of the pyrimidine ring system [13]. This electronic environment enhances the susceptibility of the thiouracil moiety to oxidative activation by myeloperoxidase, thereby improving the efficiency of mechanism-based inhibition [10].
The incorporation of the 2,5-dimethoxyphenyl substituent at position 6 provides additional binding interactions within the myeloperoxidase active site [13]. The methoxy groups contribute to the overall lipophilicity of the molecule while potentially forming hydrogen bonding interactions with active site residues [20].
Structure-Activity Relationships
The structure-activity relationships of PF-1355 and related 2-thiouracil derivatives reveal critical molecular features required for potent and selective myeloperoxidase inhibition [13]. Systematic structure-activity relationship studies have identified the thiouracil core as the essential pharmacophore for mechanism-based inhibition [7] [13].
The substitution pattern at position 6 of the pyrimidine ring significantly influences inhibitory potency and selectivity [13]. The 2,5-dimethoxyphenyl group in PF-1355 represents an optimized substituent that enhances binding affinity while maintaining selectivity over thyroid peroxidase [6] [13]. Modifications to the aromatic ring, including the position and nature of methoxy substitutions, directly impact both potency and selectivity profiles [13].
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 2-Thioxo group | Essential for mechanism-based inhibition | [7] [10] |
| 4-Oxo group | Contributes to electronic activation | [13] |
| 6-Aryl substitution | Modulates potency and selectivity | [13] |
| N1-Acetamide | Influences binding affinity | [13] |
The N1-acetamide substituent contributes to the overall binding affinity and pharmacological properties of PF-1355 [13]. This functional group provides additional hydrogen bonding opportunities within the enzyme active site while contributing to the compound's pharmaceutical properties [7]. Removal or modification of the acetamide group typically results in reduced inhibitory potency [13].
The electronic properties of the 2,5-dimethoxyphenyl ring system play a crucial role in determining inhibitory potency [13]. The electron-donating nature of the methoxy groups influences the electron density distribution within the thiouracil core, affecting the rate of oxidative activation by myeloperoxidase [10]. The specific positioning of methoxy groups at the 2 and 5 positions represents an optimal substitution pattern for balancing potency and selectivity [13].
Partition ratio studies demonstrate that PF-1355 exhibits high efficiency as a mechanism-based inhibitor, with low partition ratios indicating minimal uncoupling between enzyme inactivation and substrate turnover [6] [13]. This characteristic distinguishes PF-1355 from reversible inhibitors and contributes to its sustained inhibitory effects in biological systems [6].
Comparative Analysis with Related Compounds
PF-1355 belongs to a family of thiouracil-based myeloperoxidase inhibitors that share common structural features while exhibiting distinct pharmacological profiles [13] [29]. Comparative analysis with related compounds provides insights into the structure-activity relationships governing myeloperoxidase inhibition and selectivity.
PF-06282999, a closely related analog of PF-1355, represents another potent thiouracil-based myeloperoxidase inhibitor that has advanced to clinical trials [11] [29]. The primary structural difference between PF-1355 and PF-06282999 lies in the aryl substitution pattern, with PF-06282999 featuring a 5-chloro-2-methoxyphenyl group instead of the 2,5-dimethoxyphenyl moiety found in PF-1355 [11] [13].
| Compound | Structural Modification | Potency (IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| PF-1355 | 2,5-dimethoxyphenyl | 1.5 μM (whole blood) | >50-fold vs TPO | [6] [7] |
| PF-06282999 | 5-chloro-2-methoxyphenyl | Similar potency | High selectivity | [11] [13] |
| 2-Thioxanthine | Simple thioxanthine core | Lower potency | Reduced selectivity | [10] [20] |
The comparison between PF-1355 and simple 2-thioxanthine derivatives highlights the importance of the N1-acetamide and 6-aryl substitutions for achieving optimal pharmacological properties [10] [20]. While 2-thioxanthine serves as the foundational pharmacophore for mechanism-based myeloperoxidase inhibition, the additional structural elements in PF-1355 significantly enhance both potency and selectivity [13].
Triazolopyrimidine derivatives represent an alternative class of myeloperoxidase inhibitors that operate through reversible inhibition mechanisms [14] [17]. These compounds, such as 7-benzylether triazolopyrimidines, demonstrate different binding modes and kinetic properties compared to the irreversible thiouracil-based inhibitors [14]. While triazolopyrimidines may offer advantages in terms of reversibility, they generally exhibit lower potency and shorter duration of action compared to mechanism-based inhibitors like PF-1355 [14] [17].
The selectivity profile of PF-1355 over thyroid peroxidase represents a significant advancement compared to earlier myeloperoxidase inhibitors [6] [13]. This selectivity is achieved through careful optimization of the 6-aryl substituent, which provides differential binding interactions between myeloperoxidase and thyroid peroxidase active sites [13]. The therapeutic significance of this selectivity cannot be overstated, as thyroid peroxidase inhibition would result in undesirable endocrine effects [6].
PF-1355, systematically named 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, functions as a selective 2-thiouracil mechanism-based inhibitor of myeloperoxidase [1] [2]. The compound demonstrates all distinguishing characteristics of a mechanism-based inactivator, exhibiting time-dependent myeloperoxidase inhibition with saturable inactivation kinetics consistent with a two-step mechanism of inactivation [3].
The molecular foundation of PF-1355's inhibitory action centers on its covalent modification of the heme prosthetic group within myeloperoxidase [1] [4]. This irreversible binding mechanism distinguishes PF-1355 from reversible competitive inhibitors that merely block substrate access to the active site. The compound's 2-thiouracil core structure enables specific recognition and binding to the myeloperoxidase active site, where it undergoes oxidative activation by the enzyme itself [2] [5].
PF-1355 reduces myeloperoxidase compound I to compound II with a second-order rate constant of (0.801 ± 0.056) × 10^6 M^-1 s^-1, demonstrating rapid initial binding kinetics [3]. The irreversible inactivation of myeloperoxidase occurs prior to release of the activated inhibitory species, ensuring targeted enzyme modification rather than nonspecific protein damage [3]. This mechanism-based approach provides enhanced selectivity compared to substrate-based inhibitors that can generate reactive intermediates affecting multiple cellular targets.
The dimethoxyphenyl substituent at position 6 of the pyrimidine ring contributes significantly to the compound's binding affinity and selectivity profile [1] [6]. The acetamide side chain at position 1 facilitates proper orientation within the myeloperoxidase active site and contributes to the compound's water solubility and bioavailability characteristics [7] [8].
Binding Kinetics and Affinity (Ki = 346.74 nM)
PF-1355 exhibits high-affinity binding to myeloperoxidase with a dissociation constant (Ki) of 346.74 nanomolar in cell-free assays [9]. This binding affinity reflects the compound's strong interaction with the myeloperoxidase active site and correlates directly with its functional inhibitory potency in cellular systems.
The binding kinetics of PF-1355 follow a saturable, two-step inactivation mechanism characteristic of mechanism-based inhibitors [3]. The first step involves rapid, reversible binding of PF-1355 to the native myeloperoxidase enzyme, forming an initial enzyme-inhibitor complex. This initial binding is governed by the Ki value of 346.74 nanomolar, representing the equilibrium dissociation constant for the reversible binding step.
The second step involves the irreversible covalent modification of the heme prosthetic group, catalyzed by myeloperoxidase itself. This step exhibits a potency (kinact/KI ratio) of 8450 ± 780 M^-1 s^-1, indicating efficient conversion from the initial reversible complex to the irreversibly inactivated enzyme [3]. The kinact parameter represents the maximal rate of inactivation, while KI represents the inhibitor concentration at half-maximal inactivation rate.
Functional binding studies demonstrate concentration-dependent inhibition across multiple experimental systems. In phorbol ester-stimulated human neutrophils, PF-1355 inhibits myeloperoxidase activity as measured by taurine chlorination with an EC50 of 1.47 micromolar [1] [10]. In lipopolysaccharide-treated human blood measuring residual myeloperoxidase activity, the EC50 increases to 2.03 micromolar [1] [10], reflecting the more complex biological environment and competition with endogenous substrates.
The binding affinity demonstrates species conservation, with similar potency observed against both human and mouse myeloperoxidase [4]. In mouse bone marrow neutrophils, PF-1355 achieves greater than 80 percent reduction in myeloperoxidase activity at concentrations as low as 0.61 micromolar [4]. This cross-species activity enables translational studies from preclinical models to clinical applications.
Specificity Profile and Target Selectivity
PF-1355 demonstrates exceptional selectivity for myeloperoxidase over related peroxidases and a broad spectrum of other molecular targets [1] [11] [9]. The compound exhibits greater than 450-fold selectivity for myeloperoxidase compared to thyroid peroxidase, a structurally related heme peroxidase that shares significant sequence and structural homology with myeloperoxidase [12].
Comprehensive selectivity screening against a panel of more than 50 individual targets, including enzymes, receptors, transporters, and ion channels, confirms PF-1355's high specificity for myeloperoxidase [11] [3]. This extensive selectivity assessment encompassed diverse molecular targets across multiple enzyme families, neurotransmitter receptors, ion channels, and membrane transporters. The compound showed minimal activity against these off-targets at concentrations well above its effective myeloperoxidase inhibitory concentrations.
Within the peroxidase family, PF-1355 demonstrates selectivity for myeloperoxidase over lactoperoxidase and other heme peroxidases [13]. This selectivity arises from specific structural features of the myeloperoxidase active site that accommodate the 2-thiouracil mechanism-based inhibition mechanism. The unique architecture of the myeloperoxidase distal heme cavity, including specific amino acid residues that interact with the dimethoxyphenyl substituent, contributes to the observed selectivity.
The compound's selectivity extends to related oxidoreductases and inflammatory enzymes [11]. PF-1355 shows minimal inhibition of NADPH oxidase, cyclooxygenases, lipoxygenases, and other enzymes involved in oxidative stress and inflammation. This selectivity profile minimizes potential off-target effects and reduces the likelihood of unintended pharmacological consequences.
Cellular selectivity studies demonstrate that PF-1355 preferentially targets extracellular myeloperoxidase activity while showing reduced potency against intracellular myeloperoxidase [14]. The compound exhibits differential inhibition of extracellular versus intragranular myeloperoxidase in primary human neutrophils, with lower potency for intragranular myeloperoxidase inhibition suggesting limited effects on the microbicidal function of myeloperoxidase within neutrophil granules [12].
Mechanistic Comparison with Other Myeloperoxidase Inhibitors
PF-1355 belongs to the class of mechanism-based irreversible myeloperoxidase inhibitors, distinguishing it from reversible competitive inhibitors and substrate-based inhibitors [13] [3]. This mechanistic classification places PF-1355 alongside other clinically relevant myeloperoxidase inhibitors such as AZD4831 and PF-06282999 (PF-2999), which share similar mechanism-based inhibition strategies but differ in their specific molecular structures and pharmacological properties.
Compared to reversible competitive inhibitors such as hydroxamate derivatives, PF-1355 offers the advantage of prolonged enzyme inactivation that persists even after inhibitor washout [13]. Hydroxamate inhibitors like HX1, while demonstrating high potency (IC50 = 5 nanomolar) and selectivity (greater than 300-fold over thyroid peroxidase), require continuous presence to maintain myeloperoxidase inhibition [13]. In contrast, PF-1355's irreversible mechanism provides sustained enzyme inactivation, potentially allowing for less frequent dosing regimens.
The partition ratio, a key parameter distinguishing mechanism-based inhibitors, reflects the number of catalytic turnovers that occur before irreversible inactivation [3]. Related 2-thioxanthine compounds exhibit partition ratios around 15.6, indicating that approximately 16 molecules of inhibitor are processed for each molecule of enzyme permanently inactivated [3]. This relatively high partition ratio suggests that some activated inhibitor molecules can diffuse away from the active site before covalent modification occurs.
AZD4831 represents a more recent generation of mechanism-based myeloperoxidase inhibitors with enhanced potency (IC50 = 1.5 nanomolar) compared to PF-1355 [12]. AZD4831 demonstrates similar selectivity over thyroid peroxidase (greater than 450-fold) but incorporates structural modifications that improve pharmacokinetic properties and reduce the partition ratio for more efficient enzyme inactivation [12]. Both compounds share the mechanism-based inhibition strategy but differ in their specific chemical scaffolds and optimization for clinical development.
Substrate-based inhibitors such as 4-aminobenzoic acid hydrazide (ABAH) operate through a different mechanism where the inhibitor serves as a substrate for myeloperoxidase-catalyzed oxidation [15]. The resulting radical intermediates then react with the enzyme to cause inactivation. While this approach can achieve myeloperoxidase inhibition, it typically exhibits lower selectivity and can generate reactive species that modify other cellular components.



